Journal Name:International Journal of Food Properties
Journal ISSN:1094-2912
IF:3.388
Journal Website:http://www.tandf.co.uk/journals/titles/10942912.asp
Year of Origin:1998
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:314
Publishing Cycle:Tri-annual
OA or Not:Yes
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-05-17 , DOI:
10.1080/00102202.2023.2214693
ABSTRACTIn order to improve the environmental friendliness of inhibiting coal spontaneous combustion, a new environmentally friendly biomass gel foam was successfully prepared by using xanthan gum (XG), aluminum citrate (Alcit), gluconate-δ-Lactone (GDL), alkyl glycoside (APG), and tea saponin (TS). When the concentrations of XG, Alcit, GDL and biomass composite foaming agent were 4, 4, 0.4, and 0.3 wt%, respectively, the gel foam had a half-life of up to 27 days. The gel foam water retention study showed that the water loss rate of its was 60% lower than that of water and 58.6% lower than that of foam after heating at 60°C for 10 h. The temperature-programmed experiment showed that the gel foam could delay the accelerated oxidation temperature of coal from 90°C to 140°C. The fire extinguishing experiment showed that the gel foam could extinguish coal fire quickly, the temperature of coal rapidly dropped from 960°C to 121°C within the first 20 min and the reburning of coal fire was not observed after the extinguishment. This study is useful for the development of environmentally friendly gel foams for inhibiting coal spontaneous combustion.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-04-20 , DOI:
10.1080/00102202.2023.2203819
ABSTRACTAdding a certain percentage of hydrogen into the natural gas pipeline network is regarded as an efficient way to store and transport hydrogen. CH4-H2 binary fuel is also considered to be an important means of hydrogen utilization. In this paper, flame acceleration (FA) in stoichiometric CH4/H2/air mixtures with various hydrogen blend ratios (i.e., Hbr = 0%, 20%, 50%, 80%, and 100%) was studied experimentally and numerically. In the experiments, high-speed photography was used to record the FA process. In the numerical simulations, the two-dimensional, fully-compressible, reactive Navier-Stokes equations were solved using a high-order algorithm on a dynamically adapting mesh. The chemical reaction and diffusive transport of the mixtures were described by a calibrated chemical-diffusive model. The numerical predictions agree reasonably with the experimental measurements. The results show that a larger hydrogen blend ratio leads to a faster FA. The difference in FA due to hydrogen blending mainly depends on the property change of the fuel mixtures, the increase of flame surface area and the interactions between flame and pressure waves, corresponding to three different stages. In addition, the heat loss to the channel walls and obstacle surfaces has an impact on the FA process, especially in the mixtures with low hydrogen blend ratios (i.e., Hbr ≤ 20%). This is related to the weakening of interactions between pressure waves and flame under isothermal boundary condition.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-06-26 , DOI:
10.1080/00102202.2023.2228471
ABSTRACTThe catalytic activity of Mg-based spinel oxide nanoparticles (NPs) on the combustion behavior of gasoline and their effects on the atomization behavior were determined by droplet scale combustion experiments. MgFe2O4, MgCo2O4 and MgMnO3 spinel oxide NPs were produced by the sol-gel technique and doped into gasoline. The particles with the highest surface oxygen were MgCo2O4 and MgFe2O4 NPs, while the NPs with the largest surface area were MgCo2O4 NPs (517.8433 m2/g). The size of the flame envelope tends to shrink as the oxygen concentration of the particles rises, but an increase in their surface area tends to shorten ignition delay periods. MgFe2O4 NPs increased the flame temperature by 163°C compared to the pure gasoline. While MgFe2O4 and MgMnO3 NPs increased the extinction time of gasoline, MgCo2O4 NPs decreased the severe time by about 75% with the violent micro-explosions they created. In this study, we focused on the production of spinel oxide agents customized for combustion with improved catalytic activity, high flammability, and different component designs, and the results showed that these particles can reduce the soot formation of conventional hydrocarbons.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-06-15 , DOI:
10.1080/00102202.2023.2221981
ABSTRACTHigh-resolution two-dimensional numerical simulations are performed to investigate n-heptane/air autoignition process under different initial temperatures with varied levels of temperature fluctuations. It is found that temperature fluctuation has an important impact on the autoignition process, and its effects depend on the initial mean temperatureT0T0T0. When T0T0T0 is located at the upper turning point of the negative temperature coefficient (NTC) regime, as the temperature fluctuation increases, the autoignition mode evolves from a single-stage ignition mode controlled by high-temperature chemistry (HTC) to a mode characterized by the coexisting of multi-stage and single-stage ignition. Both the first-stage heat release and ignition delay increase, but the overall heat release and the total ignition delay decrease. In the presence of a large temperature fluctuation, the low-temperature chemistry (LTC), and HTC reactions, single-stage and two-stage ignitions could coexist in the domain. Chemical explosive mode and sensitivity analyses are performed to identify the reaction mode and the key element reactions in the mutli-stage autoignition process. The temperature fluctuation has a significant promotion effect on the overall ignition except when T0T0T0 is located at the lower turning point of the NTC regime. Overall, the NTC phenomenon is weakened under the influence of temperature fluctuation, approaching to zero temperature coefficient (ZTC) phenomenon.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-04-23 , DOI:
10.1080/00102202.2023.2203818
ABSTRACTChemical ionization in combustion systems forms concentrated ions of both polarities. Applying electric fields and plasmas to combustion systems has been shown to reduce emissions (such as particulate matter) potentially by controlling the ionic properties. Detailed flame-generated ion properties need to be characterized to better understand and predict the dynamics and roles of these ions in combustion and particle formation processes. In this work, we used a high-resolution differential mobility analyzer (HR-DMA) to map the mobility and size distributions of positive and negative ions generated from a premixed methane-air flat flame under atmospheric pressure. Measurements were conducted over a wide range of stoichiometric ratios (0.8 to 1.2) and heights above the burner (HAB, 7–42 mm). Positively charged ions are relatively stable over the entire range of experimental conditions, showing two major modes, one at 1.16 nm, and another at 1.42 nm. The mode corresponding to 1.42 nm showed a gradual increase in size with HAB, indicating the charging of hydrocarbon precursors. With the mobility values of the ions, we calculated their approximate mass values based on the empirical mobility–mass relationship and estimated the charging characteristics of particles in the flame. The ion profiles and particle charging characteristics obtained in this study will improve our understanding of electrostatic interactions in flame systems.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-06-02 , DOI:
10.1080/00102202.2023.2219375
ABSTRACTIn recent years, perfluorinated hexanone has been widely used as a fire extinguishing agent for lithium-ion batteries in China. However, it can cause corrosion of ferrous materials in LIBs/batteries, such as storage tanks, battery boxes and ferrous connectors, while extinguishing LIBs fires. Therefore, when storing or using perfluorinated hexanone, it may cause secondary disasters. In order to clarify the corrosion mechanism and the structure of the products of perfluorinated hexanone on iron, we designed experiments to obtain “iron corrosion product”. Then the main components of the corrosion products were studied by various chemical analysis methods and the corrosion mechanism was proposed. The results show that the main component of “iron corrosion product” is (CF3CF2COO)3Fe, which is generated by the reaction of CF3CF2COOH, the decomposition product of perfluorinated hexanone, with iron oxides. Accordingly, it can be determined that perfluorinated hexanone has certain safety hazards when used as a lithium-ion battery fire extinguishing agent. In order to avoid the above safety hazards of perfluorinated hexanone, it is recommended that when storing and using perfluorinated hexanone, it needs to be protected from light and moisture.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-05-22 , DOI:
10.1080/00102202.2023.2213815
ABSTRACTThe study of the formation of CO and CO2 is an important means of investigating the mechanism of low-temperature coal oxidation. However, the small changes in the gas produced by oxidation during the spontaneous combustion latency cannot be accurately measured by traditional flow reactors. A set of coal low-temperature closed oxidation multi-component gas online monitoring system was designed. Small changes in the volume fractions of O2, CO and CO2 can be automatically monitored in real time. Experiments on the isothermal oxidation of coal were conducted during the spontaneous combustion latency under different conditions (different temperatures, different initial oxygen volume fractions and different oxidation times). The oxidation experiment results were corrected by Henry model. According to the retardation time of gas production and the changes in Graham’s ratio, CO and CO2 are produced from different reaction sequences during the spontaneous combustion latency. The active substances in coal react with O2 to produce unstable carbon-oxygen complexes, and CO2 is mainly derived from the decomposition of the intermediates. CO is derived from the H-capture reaction of stable solid oxygenated complexes. The research results will help to further understand the mechanism of spontaneous combustion of coal.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-07-25 , DOI:
10.1080/00102202.2023.2239468
ABSTRACTBenzene pyrolysis chemical kinetic mechanism has been of interest as benzene and phenyl radicals are important species for polycyclic aromatic hydrocarbons (PAHs) growth. Also, valuable industrial species such as biphenyl can be produced from benzene pyrolysis. This work aims to study the effect of additives (biphenyl and acetylene) on benzene pyrolysis at intermediate temperatures (900–1250 K). However, significant soot was noticed at high temperatures (1200–1250 K), which may affect the measurements. Nitrogen and a blend of nitrogen and carbon dioxide were used for dilution. The experiments were performed using a jet-stirred reactor (JSR) coupled with gas chromatography (GC) at atmospheric pressure. A residence time of 3 s was considered, as a long residence time is needed to collect enough samples at intermediate temperatures. The concentration-temperature profiles from the experimental measurements were compared with three selected models, Hamadi et al., Ranzi et al. and Sun et al. models. In general, Sun et al. model performs better than the other two models, especially for the prediction of light hydrocarbon concentrations. The results show an apparent influence of additives on benzene pyrolysis. The experiments and Sun et al. model illustrate a noticeable formation of methane and ethylene. Hamadi et al. and Ranzi et al. models demonstrate minor formation of light hydrocarbons under our experimental conditions. Sensitivity analyses of benzene, biphenyl, methane and ethylene were conducted at 1175 K using Sun et al. model.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-07-04 , DOI:
10.1080/00102202.2023.2233051
ABSTRACTTo explore the effect of pressure on the combustion and luminescence properties of magnesium/nitrate pyrotechnics, four sets of zero-oxygen-equilibrium magnesium/sodium nitrate (N), magnesium/potassium nitrate (K), magnesium/barium nitrate (B), and magnesium/strontium nitrate (S) pyrotechnic samples were subjected to TG-DSC (thermogravimetric analysis-differential scanning calorimetry) testing and combustion tests at atmospheric pressure and 1 kPa. The combustion experiments showed that the flame height increased at 1 kPa due to the rapid diffusion of gas products. Moreover, the degree and rate of oxidation of magnesium are limited by the scarcity of oxygen in the environment, resulting in a decrease in both combustion temperature and luminous intensity at low pressure. Thermal analysis tests showed that B and S have higher combustion temperatures and better luminescence performance at 1 kPa because of their higher low-pressure reactions than N and K. In addition, the Mg/Sr(NO3)2 red light tracer has the best luminescence performance at low pressure because it still has a higher concentration of visible light emitter SrOH at 1 kPa. These scientific findings provide useful insights into the low-pressure combustion behavior of pyrotechnics and support the growing demand for military and civilian applications.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-04-26 , DOI:
10.1080/00102202.2023.2204521
ABSTRACTBiomass utilization has attracted great attention for decades, and the dried distiller’s grains with solubles (DDGs) is an important source which is the by-product of brewing industries, as fermented from raw biomass such as rice, wheat and sorghum. Currently, there are a few studies on the kinetics and thermodynamics of distiller’s grains biomass. Therefore, the physicochemical characterization, kinetic and thermodynamic analyses of DDGs and DDGs-biochar were studied. The characterization results confirmed that DDGs had high volatile matter (81.6%) and higher heating value (21.3 MJ kg−1). The pyrolysis kinetics of DDGs and DDGs-biochar at four heating rates of 5, 10, 20 and 40 K min−1 were investigated by non-isothermal thermogravimetric analysis. The isoconversional method such as Kissinger-Akahira-Sunose (KAS), analysis showed that the effective activation energy varied with the change in the conversion rates. For DDGs, it was 122–159 kJ mol−1 (α: 0.1–0.2), 160 ± 6.20 kJ mol−1 (α: 0.20–0.75) and 179–194 kJ mol−1 (α > 0.75), corresponded to thermal decomposition of hemicellulose, cellulose and part of lignin, and remaining lignin respectively; as to combustion of DDGs-biochar, it was 152 to 60.1 kJ mol−1 (α: 0.1–0.9) indicated that some of the more complicated structures in DDGs had been carbonized, making as-obtained biochar easier to burn owing to the lower activation energy. The changes in enthalpy, Gibbs free energy and entropy of DDGs and DDGs-biochar were calculated, and the results were helpful to evaluate the conversion efficiency and technical feasibility of DDGs pyrolysis and DDGs-biochar combustion processes.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.40 | 36 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/ljfp